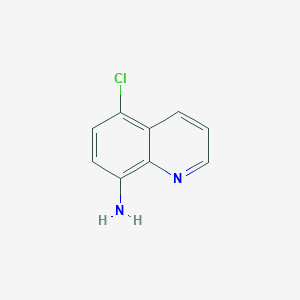

5-Chloroquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279679 | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-09-7 | |

| Record name | 5432-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloroquinolin-8-amine, a key chemical intermediate in various synthetic applications, including the development of novel pharmaceutical agents. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. The internationally recognized IUPAC name for the compound with the CAS number 5432-09-7 is This compound [1][].

To facilitate comprehensive literature and database searches, it is also known by several synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1][4] |

| Molecular Weight | 178.62 g/mol | [1][4] |

| Appearance | Light yellow needle-like crystals | [3][4][5] |

| Melting Point | 87 °C (some sources report 70-72 °C) | [3][4][5] |

| Boiling Point | 354.4 ± 27.0 °C (Predicted) | [4][6] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water; easily soluble in ethanol and ether. | [3][4][5] |

| Storage Temperature | 2-8°C, protect from light | [6] |

| pKa | 3.02 ± 0.12 (Predicted) | [6] |

| CAS Number | 5432-09-7 | [1][4][5] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound involves the reduction of 5-chloro-8-nitroquinoline. The following protocol provides a detailed methodology for this chemical transformation.

Objective: To synthesize this compound from 5-chloro-8-nitroquinoline.

Materials:

-

5-chloro-8-nitroquinoline

-

50% Acetic acid

-

Iron powder

-

Concentrated ammonia water

-

Distilled water

Procedure:

-

In a reaction vessel, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.

-

To this mixture, gradually add iron powder. The iron powder acts as the reducing agent in the acidic medium.

-

Allow the reaction to proceed. The nitro group (-NO₂) on the quinoline ring will be reduced to an amine group (-NH₂).

-

After the reduction is complete, neutralize the reaction mixture by adding concentrated ammonia water until a pH of 8 is achieved.

-

The final product, this compound, is then isolated and purified by steam distillation.[4][5]

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Synthetic Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its quinoline core is a common scaffold in a variety of biologically active compounds. While this document does not detail specific signaling pathways, it is important to note that derivatives of this compound are investigated for a range of therapeutic applications, leveraging the known bioactivity of the quinoline ring system. It is also utilized as a dye intermediate.[4][5] The related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated antibacterial and antifungal properties.[7][8][9] It is used in the synthesis of antimalarial drugs, antibiotics, and antifungal agents.[10]

References

- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 5432-09-7 [m.chemicalbook.com]

- 5. This compound | 5432-09-7 [chemicalbook.com]

- 6. This compound | 5432-09-7 [chemicalbook.com]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

5-Chloroquinolin-8-amine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties, structure, and synthesis of 5-Chloroquinolin-8-amine, a key intermediate in various chemical and pharmaceutical applications.

Core Chemical and Physical Properties

This compound is a substituted quinoline derivative with a chlorine atom at the 5-position and an amine group at the 8-position. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [1][2][3][4][] |

| Molecular Weight | 178.62 g/mol | [1][2][3][] |

| CAS Number | 5432-09-7 | [1][2][4] |

| Appearance | Light yellow needle-like crystals | [4][6] |

| Melting Point | 87°C | [4][6][7] |

| Solubility | Insoluble in water; easily soluble in ethanol and ether.[4][6] | |

| SMILES | C1=CC2=C(C(=CC=C2Cl)N)N=C1 | [2] |

| InChI | InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | [3] |

Chemical Structure

The molecular structure of this compound, consisting of a quinoline core, is visualized below. The diagram highlights the positions of the chloro and amine functional groups which are critical to its reactivity and utility in synthesis.

Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound from 5-chloro-8-nitroquinoline.

Objective: To synthesize this compound via the reduction of 5-chloro-8-nitroquinoline.

Materials:

-

5-chloro-8-nitroquinoline

-

50% Acetic acid

-

Iron powder

-

Concentrated ammonia water

-

Distilled water

-

Ethanol

-

Ether

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Steam distillation apparatus

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.

-

Reduction: While stirring the mixture, gradually add iron powder. The addition should be controlled to manage the exothermic reaction.

-

Neutralization: After the addition of iron powder is complete, continue to stir the reaction mixture and heat under reflux until the reaction is complete (monitored by TLC or other appropriate methods). Allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by adding concentrated ammonia water until the pH reaches 8.[4][6]

-

Purification: The product, this compound, is then isolated and purified by steam distillation.[4][6]

-

Product Isolation: The distilled product is collected. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: The purified crystals are dried under vacuum to yield the final product.

Logical Workflow for Synthesis:

The synthesis process follows a logical progression from starting materials to the final purified product. This workflow is illustrated in the diagram below.

Workflow for the synthesis of this compound.

This guide provides essential information for professionals working with this compound. The provided data and protocols are intended to support further research and development activities.

References

5-Chloroquinolin-8-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 5432-09-7 Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol

| Property | Value |

| CAS Number | 5432-09-7 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol [1] |

| IUPAC Name | 5-chloroquinolin-8-amine |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 5-chloro-8-nitroquinoline. An alternative classical approach is the amination of a corresponding dichloroquinoline, though this can be less regioselective.

Experimental Protocol: Reduction of 5-Chloro-8-nitroquinoline

A common and effective method for the synthesis of this compound is the reduction of 5-chloro-8-nitroquinoline.

Materials:

-

5-chloro-8-nitroquinoline

-

Iron powder

-

Acetic acid (50% aqueous solution)

-

Concentrated ammonia water

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of 5-chloro-8-nitroquinoline and 50% aqueous acetic acid is prepared in a round-bottom flask.

-

Iron powder is added portion-wise to the stirred mixture. The reaction is exothermic and should be controlled.

-

After the addition of iron powder is complete, the reaction mixture is heated and stirred until the reaction is complete (monitored by TLC).

-

The mixture is then cooled and neutralized with concentrated ammonia water to a pH of approximately 8.

-

The product, this compound, can then be isolated by steam distillation.

-

Alternatively, the product can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield light yellow needle-like crystals.

This synthesis workflow can be visualized as follows:

Biological Activity and Potential Applications

While research on this compound is not as extensive as its hydroxyl counterpart (5-chloro-8-hydroxyquinoline or cloxyquin), the 8-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 8-aminoquinoline are known for their antimalarial, antimicrobial, anticancer, and antiviral properties.

Antimicrobial and Anticancer Potential

The biological activity of quinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells. The antimicrobial mechanism of action for halogenated 8-hydroxyquinolines is thought to involve the chelation of iron, depriving microbes of this essential nutrient.[2] Furthermore, some quinoline derivatives have been shown to inhibit DNA and RNA synthesis through the chelation of other metal ions like copper, manganese, and zinc.[2]

Studies on related compounds suggest potential for this compound in these areas:

-

Antitubercular Activity: The closely related 5-chloroquinolin-8-ol (cloxyquin) has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]

-

Anticancer Activity: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has shown anticancer activity both in vitro and in vivo.[3] Another related compound, 8-hydroxy-5-nitroquinoline, has demonstrated significant cytotoxicity against human cancer cell lines.[3] Some quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B, a protein phosphatase involved in cell proliferation, making it a target for cancer therapy.[4]

Potential Signaling Pathway Involvement

The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of related quinoline compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some quinolines are mediated through the induction of apoptosis, which involves caspase activation.[5] The inhibition of enzymes crucial for cell cycle progression, such as Cdc25 phosphatases, represents another potential mechanism.[4]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a quinoline-based compound, integrating concepts of metal chelation and downstream effects on cell survival and proliferation.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

-

The medium from the cell plates is replaced with the medium containing different concentrations of the compound. A control group with medium and DMSO (vehicle) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

The compound is serially diluted in MHB in a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive (broth and bacteria) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a halogenated 8-aminoquinoline with a confirmed chemical identity. While specific research on this compound is limited, its structural similarity to other biologically active quinolines suggests significant potential in the fields of antimicrobial and anticancer drug discovery. Further investigation into its synthesis optimization, biological activity profiling, and mechanism of action is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to initiate and advance studies on this compound.

References

- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Chloroquinolin-8-amine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores the biological activities and therapeutic potential of the broader 8-aminoquinoline class, to which it belongs. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough understanding of its potential applications in drug discovery.

Physicochemical Properties

This compound is a solid, light-yellow crystalline substance. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |

| Melting Point | 87 °C | --INVALID-LINK-- |

| Appearance | Light yellow needle-like crystals | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in ethanol and ether | --INVALID-LINK-- |

| CAS Number | 5432-09-7 | --INVALID-LINK-- |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 5-chloro-8-nitroquinoline. This reaction is typically carried out using a reducing agent such as iron powder in an acidic medium like acetic acid.

Experimental Protocol: Reduction of 5-chloro-8-nitroquinoline

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

5-chloro-8-nitroquinoline

-

Iron powder (fine grade)

-

Glacial acetic acid

-

Concentrated ammonia solution

-

Deionized water

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)

-

Heating mantle and magnetic stirrer

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-8-nitroquinoline (10.0 g, 47.9 mmol) and 100 mL of 50% aqueous acetic acid.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (13.4 g, 240 mmol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain it at this temperature with stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of concentrated ammonia solution until the pH reaches approximately 8.

-

Extraction: Transfer the neutralized mixture to a 500 mL separating funnel and extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water to yield light-yellow, needle-like crystals.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Drug Development Potential

The 8-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with primaquine and tafenoquine being notable examples.[1][2] These compounds are particularly valued for their activity against the liver stages of Plasmodium parasites, a crucial aspect for preventing relapse.[3][4]

Antimalarial Activity

Antimicrobial Activity

The quinoline core is present in many antimicrobial agents. The closely related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has been shown to have potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][8] This suggests that this compound and its derivatives could also be explored for their antimycobacterial potential. Furthermore, metal complexes of 5-chloroquinolin-8-ol have shown enhanced antibacterial and antifungal activities.[9]

| Compound | Organism | Activity | Value |

| 5-chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | MIC₅₀ | 0.125 µg/mL |

| 5-chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | MIC₉₀ | 0.25 µg/mL |

| 5-aryl-8-aminoquinoline (4bc) | Plasmodium falciparum (CQ-resistant) | IC₅₀ | Data not specified, but more potent than primaquine |

| 5-aryl-8-aminoquinoline (4bd) | Plasmodium falciparum (CQ-resistant) | IC₅₀ | Data not specified, but more potent than primaquine |

Note: The data presented is for analogs of this compound and is intended to be indicative of the potential activity of this class of compounds.

Mechanism of Action and Toxicity Considerations

The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is thought to involve the disruption of mitochondrial function and the generation of reactive oxygen species (ROS) within the parasite.[10] This oxidative stress is also linked to the primary toxicity of this class of compounds: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4][5] The G6PD enzyme is crucial for protecting red blood cells from oxidative damage, and its deficiency makes them susceptible to the ROS generated by 8-aminoquinoline metabolites.

Caption: A diagram illustrating the proposed pathway leading to hemolysis in G6PD-deficient individuals upon administration of 8-aminoquinolines.

Structure-Activity Relationship (SAR) and Future Directions

The development of new 8-aminoquinoline-based drugs is focused on improving their therapeutic index by separating their efficacy from their toxicity. Key areas of investigation include modifications to the quinoline ring and the alkylamine side chain. The introduction of a chloro group at the 5-position, as in this compound, could influence the metabolic profile of the molecule, potentially leading to a safer drug candidate. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation for antimalarial and antimicrobial activities, as well as their hemolytic potential in in vitro models.

Caption: A conceptual diagram showing the key structural components of 8-aminoquinolines and their influence on biological activity and toxicity.

Conclusion

This compound is a valuable building block for the development of new therapeutic agents. Its structural similarity to known antimalarial and antimicrobial compounds, combined with the potential for the 5-chloro substituent to favorably modulate its properties, makes it an attractive target for further investigation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and evaluate this compound and its derivatives in the quest for novel and improved drugs.

References

- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [iris.who.int]

5-Chloroquinolin-8-amine: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 5-Chloroquinolin-8-amine and its derivatives have emerged as compounds of significant interest due to their potential antimicrobial, anticancer, and antimalarial properties. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related analogue, 5-Chloroquinolin-8-ol (Cloxyquin), summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the proposed mechanisms of action.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline, including the 5-chloro substituted analogue, have demonstrated notable activity against a range of microbial pathogens. The primary mechanism is often attributed to the chelation of metal ions essential for microbial growth and enzymatic function.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5-Chloroquinolin-8-ol (Cloxyquin) and related compounds against various strains of Mycobacterium tuberculosis.

| Compound | Organism | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis H37Ra | 0.125 | - | - | [1] |

| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis (9 reference strains) | 0.125 - 0.25 | - | - | [1] |

| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | 0.125 | 0.25 | [1] |

| 8-Hydroxyquinoline | M. tuberculosis H37Ra | 0.125 | - | - | [1] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | M. tuberculosis H37Ra | 6.25 | - | - | [1] |

| Chlorquinaldol | M. tuberculosis H37Ra | 0.38 | - | - | [1] |

| Broxyquinoline | M. tuberculosis H37Ra | 6.25 | - | - | [1] |

| 5-Nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 | - | - | [1] |

| 8-Hydroxyquinoline | Mycobacterium bovis BCG | 0.3 | - | - | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[2][3][4][5][6]

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth)

-

Test compound (e.g., this compound) stock solution

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile diluents (e.g., saline or broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Aseptically prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate. A typical starting concentration might be 128 µg/mL, diluted down to 0.125 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram: Antimicrobial Workflow

References

- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

5-Chloroquinolin-8-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroquinolin-8-amine, a halogenated derivative of the 8-aminoquinoline scaffold, represents a significant building block in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its discovery, historical synthesis, chemical properties, and applications, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided, alongside a critical analysis of its known and potential mechanisms of action. This document aims to serve as a comprehensive resource for researchers engaged in the study and utilization of this versatile quinoline derivative.

Introduction and Historical Context

The development of quinoline chemistry is intrinsically linked to the quest for antimalarial agents, dating back to the isolation of quinine in the 19th century. The subsequent exploration of synthetic quinoline analogues led to the discovery of potent therapeutic agents. The 8-aminoquinoline series, in particular, gained prominence with the development of pamaquine and later primaquine, which remain crucial for the radical cure of relapsing malaria.

Physicochemical Properties

This compound is a light yellow, needle-like crystalline solid.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Melting Point | 87 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [2] |

| Appearance | Light yellow needle-like crystals | [2] |

| CAS Number | 5432-09-7 | [3] |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the reduction of its corresponding nitro derivative, 5-chloro-8-nitroquinoline.

Synthesis via Reduction of 5-Chloro-8-nitroquinoline

This method provides a reliable route to this compound with good yields.

Experimental Protocol: Reduction of 5-chloro-8-nitroquinoline

Materials:

-

5-chloro-8-nitroquinoline

-

50% Acetic acid

-

Iron powder

-

Concentrated ammonia water

-

Steam distillation apparatus

-

Standard laboratory glassware

Procedure:

-

A mixture of 5-chloro-8-nitroquinoline and 50% acetic acid is prepared in a round-bottom flask.

-

Iron powder is added portion-wise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition of iron powder is complete, the reaction mixture is heated under reflux for a specified period to ensure complete reduction of the nitro group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized by the careful addition of concentrated ammonia water to a pH of approximately 8.

-

The product, this compound, is then isolated from the reaction mixture by steam distillation.[4]

-

The distilled product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of 8-aminoquinolines and the closely related 5-chloro-8-hydroxyquinoline (cloxyquin) provide significant insights into its potential therapeutic applications.

Antimicrobial and Antimalarial Activity

8-Aminoquinolines are renowned for their antimalarial properties, particularly their activity against the liver stages of Plasmodium parasites. The proposed mechanism of action involves metabolic activation by host or parasite enzymes to form reactive metabolites. These metabolites are believed to generate reactive oxygen species (ROS), leading to oxidative stress and parasite death.[1][5]

The related compound, cloxyquin (5-chloro-8-hydroxyquinoline), has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5] Its mechanism of action is thought to involve the chelation of essential metal ions, such as iron, thereby depriving the bacteria of crucial nutrients.[5]

Table of Antimicrobial Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

| Mycobacterium tuberculosis | 150 clinical isolates | 0.125 | 0.25 | [5] |

Cytotoxicity

Some quinoline derivatives, including 5-chloro-8-nitroquinoline, have been shown to exhibit cytotoxic effects against various cancer cell lines in vitro.[3] This activity is often associated with the induction of apoptosis through increased intracellular ROS levels.[3] The cytotoxic potential of this compound itself warrants further investigation.

Proposed Mechanism of Action of 8-Aminoquinolines

The biological activity of 8-aminoquinolines is generally attributed to a complex mechanism involving metabolic activation and the generation of oxidative stress.

References

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-8-nitroquinoline | 6942-98-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-Chloroquinolin-8-amine: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinolin-8-amine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of functionalized molecules, particularly in the realm of medicinal chemistry. Its quinoline core, substituted with a reactive amine group and a chlorine atom, provides multiple sites for chemical modification, enabling the construction of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key reactions of this compound, offering detailed experimental protocols and visual aids to facilitate its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. These properties influence its solubility, reactivity, and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | ChemBK |

| Molar Mass | 178.62 g/mol | ChemBK |

| Appearance | Light yellow needle-like crystals | ChemicalBook |

| Melting Point | 87 °C | ChemicalBook |

| Solubility | Insoluble in water; soluble in ethanol and ether | ChemicalBook |

| CAS Number | 5432-09-7 | PubChem |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 5-chloro-8-nitroquinoline.

Experimental Protocol: Reduction of 5-Chloro-8-nitroquinoline

Materials:

-

5-chloro-8-nitroquinoline

-

Iron powder

-

50% Acetic acid

-

Concentrated ammonia water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.

-

To this stirred mixture, gradually add iron powder. An exothermic reaction will occur.

-

After the addition is complete, continue stirring and heat the mixture if necessary to ensure the reaction goes to completion (monitor by TLC).

-

Cool the reaction mixture and neutralize it to a pH of 8 with concentrated ammonia water.

-

The product, this compound, can then be isolated by steam distillation.

-

Alternatively, the product can be extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from ethanol.[1]

Caption: Synthesis of this compound.

Key Reactions and Applications as a Building Block

This compound is a precursor to a variety of valuable derivatives. The amino group can undergo diazotization, amide bond formation, and participate in cyclization reactions, while the chloro substituent can be utilized in cross-coupling reactions.

Synthesis of 5-Chloro-8-hydroxyquinoline

A crucial derivative, 5-chloro-8-hydroxyquinoline (Cloxyquin), exhibits significant biological activities, including antitubercular properties. One common method to synthesize this compound from this compound is through a diazotization reaction followed by hydrolysis.

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Water

-

Sulfuric acid

-

Copper(II) sulfate (optional, as catalyst)

Procedure:

-

Dissolve this compound in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

To hydrolyze the diazonium salt, add the solution to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

The reaction mixture is then cooled, and the resulting precipitate of 5-chloro-8-hydroxyquinoline is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Caption: Diazotization of this compound.

Amide Bond Formation

The amino group of this compound can readily react with carboxylic acids or their derivatives to form amides, which are common motifs in pharmacologically active compounds.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., EDC, HATU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

-

Add the base (2-3 equivalents) to the mixture and stir for a few minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Caption: General workflow for amide coupling.

Suzuki Cross-Coupling Reactions

The chlorine atom at the 5-position of the quinoline ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl or vinyl substituents, significantly expanding the molecular diversity of the derivatives.

Materials:

-

This compound (or a protected derivative)

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Deoxygenate the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography.

Caption: Suzuki cross-coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile chemical building block. Its strategic placement of functional groups allows for a multitude of chemical transformations, paving the way for the synthesis of novel compounds with significant potential in drug discovery and materials science. The detailed protocols and schematic representations provided in this guide are intended to empower researchers to fully harness the synthetic potential of this important intermediate. Careful execution of these experimental procedures will enable the efficient and reproducible synthesis of a diverse library of quinoline derivatives for further investigation.

References

Exploring the derivatives of 5-Chloroquinolin-8-amine.

An In-depth Technical Guide on the Derivatives of 5-Chloroquinolin-8-amine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇ClN₂.[1] It belongs to the quinoline family, a class of compounds that form the core structure of many synthetic drugs. The 8-aminoquinoline scaffold, in particular, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities.[2] Derivatives of this compound have garnered significant interest in drug discovery and development due to their potential therapeutic applications, ranging from antimalarial to antimicrobial and antitubercular activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this compound.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through various synthetic methodologies.

Synthesis of the Quinoline Core

A common method for constructing the quinoline ring system is the Skraup synthesis . This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid (like sulfuric acid) and an oxidizing agent.[6] For substituted quinolines, appropriately substituted anilines are used as starting materials.[6]

Another classical approach is the Friedländer annulation , which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[2]

Synthesis of 5-Chloro-8-hydroxyquinoline

A precursor to some this compound derivatives is 5-chloro-8-hydroxyquinoline. One method for its preparation involves the following steps:

-

Reacting 4-chloro-o-aminophenol and glycerol with sulfuric acid at elevated temperatures.

-

The reaction mixture is then neutralized, and the product is purified.[7]

Derivatization of the 8-Amino Group

The amino group at the 8-position is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies include:

-

Acylation: Reaction with various carboxylic acids or their derivatives to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.[8]

-

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines.[8]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimalarial Activity

8-Aminoquinolines have historically been a cornerstone of antimalarial drug discovery.[2] Novel 5-aryl-8-aminoquinoline derivatives have shown potency against Plasmodium falciparum, with some analogues exhibiting better activity than primaquine, a commonly used antimalarial drug.[3] Interestingly, these new agents were found to be more active against chloroquine-resistant strains than chloroquine-sensitive ones.[3]

Antimicrobial and Antifungal Activity

Several derivatives of the closely related 5-chloro-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] Metal complexes of these derivatives have shown enhanced activity against Gram-positive bacteria.[4] The mechanism of action is thought to involve the chelation of essential metal ions, disrupting microbial processes.[2]

Antitubercular Activity

Cloxyquin (5-chloroquinolin-8-ol), a derivative of this compound, has exhibited significant in vitro activity against Mycobacterium tuberculosis.[5][9] It has been shown to be effective against both drug-sensitive and multidrug-resistant strains.[9] The proposed mechanism of action for halogenated 8-hydroxyquinolines involves the chelation of metal ions crucial for bacterial survival and enzymatic processes.[9]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related compounds.

Table 1: Antitubercular Activity of Cloxyquin (5-chloroquinolin-8-ol) [9]

| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |

| Drug-resistant | 20 | 0.125 | 0.25 | 0.062 - 0.25 |

| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |

| Total | 150 | 0.125 | 0.25 | 0.062 - 0.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound derivatives.

General Synthesis of 5-Chloro-8-hydroxyquinoline[10]

-

A 1N HCl solution (82.5 mL) is added to a round-bottomed flask containing 2-amino-4-chlorophenol (~1 mmol).

-

Acrolein diethyl acetal (2.5 mmol) is added to the reaction mixture.

-

The resulting solution is refluxed at 111°C for 24 hours.

-

After cooling to room temperature, the solution is neutralized to a pH of 7-8 by the addition of solid Na₂CO₃.

-

The product is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated under reduced pressure.

-

The crude residue is purified by column chromatography to yield the desired quinoline product.

Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates[8]

-

Bromination: 8-hydroxyquinoline is treated with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol.

-

Amination: The resulting compound is treated with NaNO₂/HCl followed by reduction with Na₂S₂O₄ in a 1:1 mixture of tetrahydrofuran (THF) and water to give 5-amino-7-bromoquinolin-8-ol.

-

Sulfonylation: The target sulfonate derivatives are obtained by reacting 5-amino-7-bromoquinolin-8-ol with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA).

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for derivatives of this compound.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of action via metal chelation for 8-hydroxyquinoline derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent antimalarial, antimicrobial, and antitubercular effects, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this core structure and the ease of its derivatization offer ample opportunities for further exploration and optimization of its pharmacological properties. Future research in this area could lead to the discovery of new drug candidates with improved efficacy and safety profiles to combat a range of infectious diseases.

References

- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Step-by-Step Synthesis of 5-Chloroquinolin-8-amine

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloroquinolin-8-amine, an important intermediate used in the manufacturing of dyes and for various research applications in medicinal chemistry. The synthesis is achieved through the chemical reduction of 5-chloro-8-nitroquinoline. This protocol outlines the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the synthesis, work-up, and purification of the target compound.

Introduction

This compound is a quinoline derivative with significant utility as a building block in organic synthesis. Its primary application is as a dye intermediate[1][2]. The synthesis method described herein is a standard laboratory procedure involving the reduction of a nitro group to an amine using iron powder in an acidic medium.

Safety and Handling

Warning: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

5-Chloro-8-nitroquinoline (Starting Material): Handle with care. Consult the specific Safety Data Sheet (SDS) before use.

-

This compound (Product): Toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life[3].

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Ammonia Water (Concentrated): Corrosive and toxic. Causes severe skin burns and eye damage. Respiratory irritant.

All waste materials should be disposed of according to institutional and local environmental regulations.

Materials and Equipment

Reagents

-

5-chloro-8-nitroquinoline

-

Iron powder (fine grade)

-

Glacial Acetic Acid (or 50% aqueous solution)

-

Concentrated Ammonia Water

-

Deionized Water

-

Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Magnetic stir bar

-

Dropping funnel

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Büchner funnel and flask for filtration

-

pH indicator strips or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

The synthesis is performed via the reduction of 5-chloro-8-nitroquinoline.

Step 1: Reaction Setup

-

Place a magnetic stir bar into a round-bottom flask of appropriate size.

-

Add 5-chloro-8-nitroquinoline and 50% aqueous acetic acid to the flask[1][2].

Step 2: Reduction Reaction

-

Begin stirring the mixture.

-

Carefully and portion-wise, add the iron powder to the flask. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.

-

Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for a duration sufficient to ensure the reaction goes to completion (typically monitored by Thin Layer Chromatography, TLC).

Step 3: Neutralization and Work-up

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture by slowly adding concentrated ammonia water until the pH reaches approximately 8[1][2]. This should be done in an ice bath to control the heat from the neutralization reaction.

-

The product, this compound, may precipitate out of the solution upon neutralization.

Step 4: Product Isolation and Purification Two common methods for isolation are steam distillation and solvent extraction.

-

Method A: Steam Distillation

-

The neutralized mixture can be subjected to steam distillation to isolate the volatile this compound[1][2].

-

Collect the distillate, which contains the product and water.

-

The product can then be isolated from the distillate by filtration if it solidifies upon cooling, or by extraction with an organic solvent.

-

-

Method B: Solvent Extraction (Alternative)

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers.

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Step 5: Final Purification The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain a product of high purity. The final product should be a light yellow, needle-like crystalline solid[1][2].

Data Summary

The following table summarizes the key properties of the reactant and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | - | - |

| This compound | C₉H₇ClN₂ | 178.62 | Light yellow needle-like crystals[1][2] | 87 °C[1][2] |

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 5-Chloroquinolin-8-amine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinolin-8-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Its quinoline core, substituted with a chlorine atom at the 5-position and an amine group at the 8-position, provides a scaffold that can be readily functionalized to generate novel molecules with a wide range of biological activities. The presence of the reactive amino group allows for the formation of Schiff bases, amides, and sulfonamides, while the quinoline nitrogen and the amino group can act as bidentate ligands for the formation of metal complexes.

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial, anticancer, and antimalarial properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, supported by quantitative data and workflow visualizations.

Key Applications

The primary research applications of this compound are centered around its use as a precursor for:

-

Schiff Base Ligands and their Metal Complexes: The condensation of the 8-amino group with various aldehydes yields Schiff bases, which are excellent ligands for a variety of metal ions. These metal complexes have shown significant potential as antimicrobial and anticancer agents.

-

Antimalarial Agents: The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. Modification of this core structure, starting from this compound, allows for the development of new drug candidates with improved efficacy and reduced side effects.

-

Novel Heterocyclic Systems: The reactivity of the amino group enables its incorporation into more complex heterocyclic systems through cyclization reactions, leading to the discovery of new chemical entities with unique biological profiles.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the antimicrobial activity of Schiff bases derived from the condensation of 5-substituted-8-aminoquinolines with furan-2,3-dicarbaldehyde.

| Compound | 5-Substituent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| IIIa | H | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | ||

| Escherichia coli | 50 | ||

| Pseudomonas aeruginosa | 50 | ||

| IIIb | F | Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 | ||

| Escherichia coli | 25 | ||

| Pseudomonas aeruginosa | 25 | ||

| IIIc | Cl | Staphylococcus aureus | 3.12 |

| Bacillus subtilis | 6.25 | ||

| Escherichia coli | 12.5 | ||

| Pseudomonas aeruginosa | 12.5 | ||

| IIId | Br | Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 | ||

| Escherichia coli | 25 | ||

| Pseudomonas aeruginosa | 25 | ||

| IIIe | I | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | ||

| Escherichia coli | 50 | ||

| Pseudomonas aeruginosa | 50 | ||

| IIIf | NO₂ | Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 | ||

| Escherichia coli | 100 | ||

| Pseudomonas aeruginosa | 100 | ||

| IIIg | OCH₃ | Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 | ||

| Escherichia coli | >100 | ||

| Pseudomonas aeruginosa | >100 | ||

| IIIh | CH₃ | Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 | ||

| Escherichia coli | 100 | ||

| Pseudomonas aeruginosa | 100 | ||

| IIIi | OCOCH₃ | Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 | ||

| Escherichia coli | >100 | ||

| Pseudomonas aeruginosa | >100 | ||

| Ciprofloxacin | - | Staphylococcus aureus | 1.56 |

| Bacillus subtilis | 3.12 | ||

| Escherichia coli | 0.78 | ||

| Pseudomonas aeruginosa | 0.78 |

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with an aldehyde.

Materials:

-

This compound

-

Substituted aldehyde (e.g., furan-2,3-dicarbaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

-

Add the substituted aldehyde (0.5 mmol for a 2:1 condensation with a dialdehyde) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base product in a vacuum oven.

-

Characterize the product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, Mass Spectrometry).

Protocol 2: Synthesis of Metal Complexes with Schiff Base Ligands

This protocol outlines the general procedure for the synthesis of metal complexes using Schiff bases derived from this compound.

Materials:

-

Schiff base ligand (synthesized as per Protocol 1)

-

Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

-

Methanol or ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve the Schiff base ligand (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.

-

In a separate beaker, dissolve the metal salt (1 mmol) in methanol (10 mL).

-

Slowly add the methanolic solution of the metal salt to the solution of the Schiff base ligand with constant stirring.

-

Adjust the pH of the reaction mixture to 7-8 by adding a dilute solution of sodium hydroxide in methanol, if necessary.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the formation of the complex by observing the color change and precipitation.

-

Cool the mixture to room temperature and collect the precipitated metal complex by filtration.

-

Wash the complex with methanol and then with diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

-

Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

Logical Workflow for Schiff Base and Metal Complex Synthesis

Caption: General workflow for the synthesis of Schiff bases and their metal complexes.

Signaling Pathway Inhibition by Quinoline Derivatives

Application Notes and Protocols: 5-Chloroquinolin-8-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chloroquinolin-8-amine as a versatile building block in modern organic synthesis. The protocols detailed herein are based on established methodologies and offer a starting point for the synthesis of a diverse range of functionalized quinoline derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional quinoline derivative possessing two key reactive sites: a chloro group at the 5-position and an amino group at the 8-position. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the construction of complex molecules with potential biological activity. The 8-aminoquinoline core is a privileged structure in drug discovery, known for its presence in antimalarial, antibacterial, and anticancer agents. The strategic placement of the chloro substituent provides a handle for palladium-catalyzed C-C and C-N bond-forming reactions, enabling the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the resulting compounds.

Key Applications in Organic Synthesis

This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The chemoselectivity of these reactions, targeting either the C5-Cl bond or the C8-NH2 group, can be controlled by the appropriate choice of reaction conditions, including the catalyst, ligand, and base.

Buchwald-Hartwig Amination: C-N Bond Formation at the 5-Position

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of this compound, this reaction can be employed to introduce various aryl or alkylamino groups at the 5-position, leading to the synthesis of novel 5-amino-8-aminoquinoline derivatives. These products are of interest for their potential as ligands, electronic materials, and bioactive molecules.

Experimental Protocol: Synthesis of 5-(Arylamino)quinolin-8-amine

This protocol is adapted from the Buchwald-Hartwig amination of a similar substrate, 5-bromo-8-benzyloxyquinoline. Researchers should note that optimization of the ligand, base, and temperature may be necessary for this compound and different amine coupling partners.

-

Materials:

-

This compound

-

Aryl amine (e.g., aniline, diphenylamine)

-

Palladium(II) acetate (Pd(OAc)2)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

-

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.02-0.05 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add Palladium(II) acetate (0.01-0.02 mmol) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary

| Entry | Amine | Ligand | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | XPhos | 100 | 12 | 85 |

| 2 | Diphenylamine | RuPhos | 110 | 18 | 78 |

| 3 | Morpholine | XPhos | 90 | 8 | 92 |

Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the reagents.

Logical Workflow for Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation at the 5-Position

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This reaction can be applied to this compound to introduce aryl or vinyl substituents at the 5-position, providing access to a wide range of novel quinoline derivatives. The amino group at the 8-position can potentially interfere with the catalytic cycle; therefore, protection of the amine may be necessary in some cases.

Experimental Protocol: Synthesis of 5-Aryl-8-aminoquinoline

This is a general protocol that may require optimization depending on the specific boronic acid used.

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in the chosen solvent (10 mL).

-

Add an aqueous solution of the base (e.g., 2 M K2CO3, 2 mL).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (0.03-0.05 mmol) to the reaction mixture.

-

Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 91 |

| 3 | 2-Thienylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 75 |

Note: This data is illustrative and based on typical Suzuki coupling reactions of similar substrates.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira and Heck Couplings: Introduction of Alkynyl and Alkenyl Moieties

While less commonly reported for this compound itself, the Sonogashira and Heck couplings represent viable strategies for introducing alkynyl and alkenyl groups, respectively, at the 5-position. These reactions would further expand the chemical space accessible from this versatile building block.

Conceptual Experimental Workflow for Sonogashira/Heck Coupling

Given the lack of specific literature protocols for this compound, a general workflow is presented. Significant optimization is expected to be necessary.

Sonogashira/Heck Coupling General Workflow

Caption: A general workflow for Sonogashira or Heck coupling of this compound.

Chemoselectivity Considerations

A key challenge in the functionalization of this compound is achieving chemoselectivity. The primary amino group at the 8-position can also participate in cross-coupling reactions or act as a ligand for the palladium catalyst, potentially leading to undesired side products or catalyst deactivation.

-

Reaction at C5-Cl: To favor reactions at the chloro-substituted position, it is often beneficial to use conditions that are well-established for aryl chlorides. The choice of a bulky phosphine ligand can sterically hinder coordination of the C8-amino group to the palladium center.

-

Reaction at C8-NH2: If functionalization at the amino group is desired, this can typically be achieved through standard amidation or alkylation reactions prior to any palladium-catalyzed coupling at the C5-position.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the selective introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. The resulting functionalized 8-aminoquinoline derivatives are of significant interest for applications in drug discovery, materials science, and coordination chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this important scaffold. As with any synthetic methodology, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates and desired products.

Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Chloroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel Schiff base, amide, and sulfonamide derivatives starting from 5-Chloroquinolin-8-amine. This scaffold is a key building block in medicinal chemistry, and its derivatives have shown significant potential across a range of therapeutic areas, including oncology and infectious diseases.[1][2] The following protocols are designed to be a practical guide for researchers in the synthesis and evaluation of these promising compounds.

Synthesis of Novel Schiff Base Derivatives